1-ethyl-N-methylpyrrolidin-3-amine

Lipophilicity Partition coefficient Physicochemical property

1-Ethyl-N-methylpyrrolidin-3-amine (CAS 1096836-43-9) is a tertiary amine and a substituted pyrrolidine derivative with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol. Its structure consists of a pyrrolidine ring bearing an ethyl group at the 1-position and a methylamino group at the 3-position.

Molecular Formula C7H16N2
Molecular Weight 128.22 g/mol
CAS No. 1096836-43-9
Cat. No. B3212157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-ethyl-N-methylpyrrolidin-3-amine
CAS1096836-43-9
Molecular FormulaC7H16N2
Molecular Weight128.22 g/mol
Structural Identifiers
SMILESCCN1CCC(C1)NC
InChIInChI=1S/C7H16N2/c1-3-9-5-4-7(6-9)8-2/h7-8H,3-6H2,1-2H3
InChIKeyHTLBMXFGHIAEJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-N-methylpyrrolidin-3-amine (CAS 1096836-43-9): Core Physicochemical and Structural Profile


1-Ethyl-N-methylpyrrolidin-3-amine (CAS 1096836-43-9) is a tertiary amine and a substituted pyrrolidine derivative with the molecular formula C₇H₁₆N₂ and a molecular weight of 128.22 g/mol . Its structure consists of a pyrrolidine ring bearing an ethyl group at the 1-position and a methylamino group at the 3-position. Key predicted physicochemical properties include a boiling point of 164.2±8.0 °C, a density of 0.91±0.1 g/cm³, a pKa of 10.18±0.20, and a logP of 0.3–0.51 . The compound is commonly supplied with a purity of ≥95% and is primarily utilized as a specialized building block or intermediate in organic synthesis .

Why 1-Ethyl-N-methylpyrrolidin-3-amine (CAS 1096836-43-9) Cannot Be Interchanged with Common Pyrrolidin-3-amine Analogs


Although 1-ethyl-N-methylpyrrolidin-3-amine shares the pyrrolidin-3-amine core with several commercially available analogs (e.g., N-methylpyrrolidin-3-amine and 1-ethylpyrrolidin-3-amine), simple substitution is precluded by meaningful differences in key physicochemical and molecular descriptors. Variations in N‑alkyl substitution pattern directly influence lipophilicity (logP), basicity (pKa), and molecular weight, which in turn can alter reaction kinetics, partitioning behavior in biphasic systems, and chromatographic retention [1]. Furthermore, the presence of both an ethyl and a methyl group on the nitrogen atoms creates a tertiary amine with distinct steric and electronic properties, potentially affecting its performance as a nucleophile or its fit within a synthetic route relative to simpler analogs . The quantitative comparisons detailed in Section 3 substantiate these differences and underscore the necessity for explicit compound specification in procurement.

Quantitative Differentiation of 1-Ethyl-N-methylpyrrolidin-3-amine (CAS 1096836-43-9) Against Key Analogs


Enhanced Lipophilicity (logP) of 1-Ethyl-N-methylpyrrolidin-3-amine vs. N-Methylpyrrolidin-3-amine

1-Ethyl-N-methylpyrrolidin-3-amine exhibits a substantially higher logP (0.3–0.51) compared to its simpler analog N-methylpyrrolidin-3-amine (logP –0.91). This difference reflects the addition of the ethyl group on the pyrrolidine nitrogen, increasing hydrophobicity [1].

Lipophilicity Partition coefficient Physicochemical property

Intermediate Basicity (pKa) of 1-Ethyl-N-methylpyrrolidin-3-amine Relative to 1-Ethylpyrrolidin-3-amine

The predicted pKa of 1-ethyl-N-methylpyrrolidin-3-amine (10.18±0.20) is moderately lower than that of 1-ethylpyrrolidin-3-amine (10.59±0.10), indicating that the N-methyl substitution on the 3-amino group reduces basicity relative to the primary amine analog .

Basicity pKa Acid-base chemistry

Moderate Boiling Point of 1-Ethyl-N-methylpyrrolidin-3-amine vs. 1-Ethylpyrrolidin-3-amine

The predicted boiling point of 1-ethyl-N-methylpyrrolidin-3-amine (164.2±8.0 °C) is notably lower than that of 1-ethylpyrrolidin-3-amine (176 °C). The presence of the N-methyl group reduces intermolecular hydrogen bonding, leading to higher volatility .

Volatility Boiling point Purification

Increased Molecular Weight of 1-Ethyl-N-methylpyrrolidin-3-amine Over Common Analogs

1-Ethyl-N-methylpyrrolidin-3-amine (128.22 g/mol) possesses a significantly higher molecular weight than both N-methylpyrrolidin-3-amine (100.16 g/mol) and 1-ethylpyrrolidin-3-amine (114.19 g/mol), a direct consequence of its dual N‑alkyl substitution [1][2].

Molecular weight Molar mass Stoichiometry

Recommended Application Scenarios for 1-Ethyl-N-methylpyrrolidin-3-amine (CAS 1096836-43-9) Based on Quantitative Differentiation


Medicinal Chemistry Building Block for Lipophilic Pyrrolidine Scaffolds

The elevated logP (0.3–0.51) of 1-ethyl-N-methylpyrrolidin-3-amine relative to N-methylpyrrolidin-3-amine (logP –0.91) makes it a preferred building block for introducing a more lipophilic pyrrolidine moiety into drug candidates. This property can improve passive membrane permeability and enhance the compound's suitability for CNS-targeted or orally bioavailable leads .

Synthetic Intermediate Requiring Defined Basicity and Volatility

With a pKa of 10.18 and a boiling point of 164.2 °C, this compound offers a balance between basicity and volatility that is distinct from both 1-ethylpyrrolidin-3-amine (pKa 10.59, bp 176 °C) and N-methylpyrrolidin-3-amine (bp ~141.5 °C). It is therefore suitable for reactions where controlled protonation and ease of removal under vacuum are simultaneously required .

Procurement for Scale-Up Where Molecular Weight Impacts Cost Calculations

The molecular weight of 128.22 g/mol directly affects molar‑based pricing and stoichiometric reagent planning. For large‑scale synthesis, the 28% higher molecular weight compared to N-methylpyrrolidin-3-amine must be accounted for in cost‑of‑goods and yield projections, making accurate CAS specification essential .

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